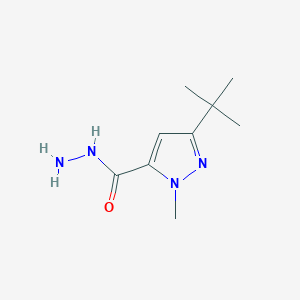
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide
Overview
Description
“5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” is represented by the linear formula C16H20N4O2 . It has a molecular weight of 300.363 .
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” include a molecular weight of 300.363 and a linear formula of C16H20N4O2 .
Scientific Research Applications
Multigram Synthesis
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide plays a role in the synthesis of fluorinated pyrazole-4-carboxylic acids. In a study by Iminov et al. (2015), acylation and reactions with alkyl hydrazines were used to synthesize these fluorinated acids on a multigram scale (Iminov et al., 2015).
Coordination Behavior in Metal Complexes
Gupta et al. (2019) explored the coordination capabilities of a related compound, 5-methyl-1H-pyrazole-3-carboxylic acid 2-(hydroxyimino-1-methyl-propylidene)-hydrazide, with cobalt (II) and nickel (II) nitrates. This study highlights the potential of pyrazole hydrazides in forming metal complexes (Gupta et al., 2019).
Synthesis of Novel Polyhydrazides
Hsiao et al. (1999) reported on the synthesis of polyhydrazides and poly(amide–hydrazide)s using derivatives of 2-tert-butyl-2H-pyrazole-3-carboxylic acid. These compounds show potential in creating amorphous, soluble polymers that can be used to make transparent, flexible films (Hsiao et al., 1999).
Antimicrobial Activity
Chornous et al. (2001) synthesized a series of pyrazole-4-carboxylic acid hydrazides, including derivatives of 5-tert-butyl-2H-pyrazole-3-carboxylic acid, and evaluated their antimicrobial properties. This research indicates the potential use of these compounds in antibacterial applications (Chornous et al., 2001).
properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-9(2,3)7-5-6(8(14)11-10)13(4)12-7/h5H,10H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJLHKSBJICWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






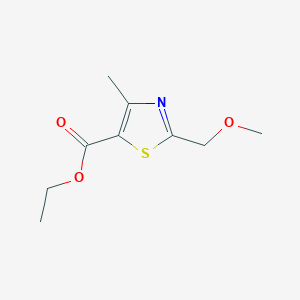
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)


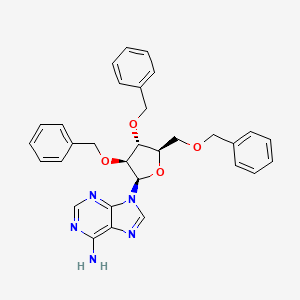
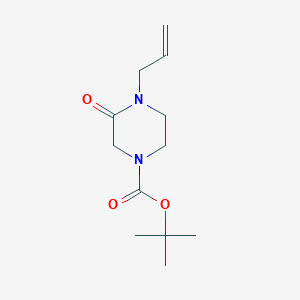
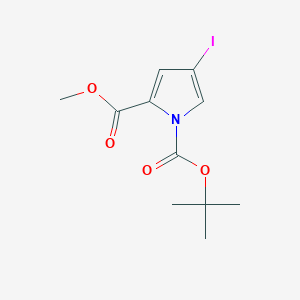



![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)